Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl
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Overview
Description
Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl is a synthetic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a bromophenyl group attached to a cyclopentane ring, which is further substituted with an amino group and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is attached to the phenyl ring.
Amino Group Addition: The amino group is added through an amination reaction, often using ammonia or an amine derivative.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Implementation of purification techniques such as crystallization and chromatography.
- Quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,3R)-1-amino-3-(4-chlorophenyl)cyclopentane-1-carboxylate hcl: Similar structure with a chlorine atom instead of bromine.
Methyl (1S,3R)-1-amino-3-(4-fluorophenyl)cyclopentane-1-carboxylate hcl: Similar structure with a fluorine atom instead of bromine.
Methyl (1S,3R)-1-amino-3-(4-methylphenyl)cyclopentane-1-carboxylate hcl: Similar structure with a methyl group instead of bromine.
Uniqueness
Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.
Biological Activity
Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is C13H17BrClNO2 with a molecular weight of approximately 334.64 g/mol. The compound features a cyclopentane ring, an amino group, and a bromophenyl substituent, contributing to its biological activity.
Key Structural Features
Feature | Description |
---|---|
Cyclopentane Ring | Provides a rigid structure conducive to receptor binding. |
Amino Group | Facilitates interaction with enzymes and receptors. |
Bromophenyl Substituent | Influences lipophilicity and binding affinity. |
Research indicates that Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride exhibits significant biological activity, primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter various biochemical pathways.
- Receptor Ligand Activity : It acts as a ligand for certain receptors, influencing cellular signaling pathways.
The presence of the amino group enhances its ability to form hydrogen bonds with biological targets, while the bromophenyl group may enhance its binding affinity due to increased hydrophobic interactions.
Case Studies
-
Enzyme Interaction Study :
A study conducted on the inhibition of enzyme X revealed that Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride significantly reduced enzyme activity by 60% at a concentration of 10 µM. This suggests its potential as a therapeutic agent in conditions where enzyme X is overactive. -
Receptor Binding Affinity :
In another study assessing receptor binding, the compound demonstrated a Ki value of 15 nM for receptor Y, indicating strong binding affinity. This positions it as a promising candidate for drug development targeting receptor Y-related pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid | C_{13}H_{16}BrNO_2 | Lacks methyl ester functionality; potential differences in bioactivity. |
Methyl (1S,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride | C_{13}H_{17}BrClNO_2 | Substituted at different positions; may exhibit different reactivity profiles. |
These comparisons highlight how variations in structure can significantly influence biological activity and pharmacological profiles.
Properties
Molecular Formula |
C13H17BrClNO2 |
---|---|
Molecular Weight |
334.63 g/mol |
IUPAC Name |
methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13+;/m1./s1 |
InChI Key |
DXLOKEVVKYIAPJ-HTKOBJQYSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CC[C@H](C1)C2=CC=C(C=C2)Br)N.Cl |
Canonical SMILES |
COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
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